6-Oxopiperidine-3-carboxamide
Overview
Description
6-Oxopiperidine-3-carboxamide is a heterocyclic organic compound with the molecular formula C6H10N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 6-Oxopiperidine-3-carboxamide is the ω-amidase enzyme . This enzyme plays a crucial role in the metabolism of L-glutamine and L-asparagine, which are essential for nitrogen and sulfur metabolism in mammals . Another potential target is the Pim-1 kinase , which is a regulator of cell survival and proliferation .
Mode of Action
This compound interacts with its targets through a process known as the glutaminase II pathway . In this pathway, L-glutamine is first transaminated to α-ketoglutaramate (KGM), which is then hydrolyzed by ω-amidase to α-ketoglutarate and ammonia . This process is irreversible and plays a significant role in shuttling 5-C (α-ketoglutarate) units into the TCA cycle .
Biochemical Pathways
The compound affects the glutaminase II and asparaginase II pathways . These pathways are responsible for the metabolic conversion of L-glutamine to α-ketoglutarate and L-asparagine to oxaloacetate, respectively . The affected pathways have a significant impact on nitrogen and sulfur metabolism in mammals and provide anaplerotic carbon moieties in rapidly dividing cells .
Pharmacokinetics
It is noted that the most active compounds in the same class are orally bioavailable without blood-brain barrier penetration .
Result of Action
It is known that the ω-amidase enzyme, which the compound targets, plays a crucial role in nitrogen and sulfur metabolism in mammals . It is also involved in the regulation of cell survival and proliferation .
Action Environment
It is known that the glutaminase ii pathway, which the compound affects, is present in both cytosolic and mitochondrial compartments and is most prominent in liver and kidney .
Biochemical Analysis
Biochemical Properties
6-Oxopiperidine-3-carboxamide is involved in biochemical reactions that are critical for cellular function . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activation of the NLRP3 inflammasome and enhance the activation of the PI3K/Akt/Nrf2 pathway .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to reduce cerebral infarction volume, cerebral edema, and neuronal apoptosis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it increases the nuclear translocation of Nrf2, a mechanism that can be reversed by the PI3K/Akt pathway inhibitor LY294002 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxopiperidine-3-carboxamide typically involves the reaction of acetoacetamide with aromatic aldehydes in ethanol in the presence of piperidine as a catalyst . This reaction leads to the formation of 4-aryl-5-acetyl-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxamides . The structures of the obtained compounds are confirmed using IR, 1H, and 13C NMR spectroscopy methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Oxopiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring.
Scientific Research Applications
6-Oxopiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Comparison with Similar Compounds
6-Oxopiperidine-2-carboxylic acid: This compound is structurally similar and is associated with penicillin V production.
2-Aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides: These compounds share a similar core structure and exhibit antimicrobial and analgesic activities.
Uniqueness: 6-Oxopiperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-oxopiperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-6(10)4-1-2-5(9)8-3-4/h4H,1-3H2,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLIFTKIEQPNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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